molecular formula C11H15NO2S B12993986 (3S,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

(3S,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

Cat. No.: B12993986
M. Wt: 225.31 g/mol
InChI Key: LYUTUWGGXRPXEP-ONGXEEELSA-N
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Description

(3S,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a chemical compound belonging to the class of thiazinanes. This compound is characterized by its unique structure, which includes a thiazinane ring with a methyl group at the 3rd position and a phenyl group at the 6th position. The presence of the 1,1-dioxide group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiazinane ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(3S,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which (3S,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,6S)-6-Methyl-3-phenyl-1,2-thiazinane 1,1-dioxide
  • (3R,6R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide

Uniqueness

(3S,6S)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(3S,6S)-3-methyl-6-phenylthiazinane 1,1-dioxide

InChI

InChI=1S/C11H15NO2S/c1-9-7-8-11(15(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1

InChI Key

LYUTUWGGXRPXEP-ONGXEEELSA-N

Isomeric SMILES

C[C@H]1CC[C@H](S(=O)(=O)N1)C2=CC=CC=C2

Canonical SMILES

CC1CCC(S(=O)(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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